N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
Description
N'-(2,6-Dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a diamide compound featuring a 2,6-dimethylphenyl group and a morpholine-substituted cyclobutylmethyl moiety. The 2,6-dimethylphenyl group is a structural hallmark of systemic fungicides and herbicides, suggesting possible applications in pest control . The morpholine ring, a heterocyclic ether-amine, may enhance solubility and target interaction compared to nonpolar substituents in analogous compounds.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-5-3-6-15(2)16(14)21-18(24)17(23)20-13-19(7-4-8-19)22-9-11-25-12-10-22/h3,5-6H,4,7-13H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUVRHIZWQZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Coupling with Dimethylphenyl Group: The final step involves coupling the dimethylphenyl group with the cyclobutyl-morpholine intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,6-dimethylphenyl motif is prevalent in agrochemicals, particularly fungicides and herbicides. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Backbone Variation: The target compound’s ethanediamide backbone (two amide groups) contrasts with the monoamide or acetamide structures of Metalaxyl-M, Benalaxyl, and Alachlor.
Morpholine vs. Alkyl/Aryl Substituents :
- The morpholine-cyclobutylmethyl group introduces rigidity and hydrogen-bonding capacity, which may improve target binding (e.g., enzyme active sites) compared to flexible alkyl chains (e.g., methoxyacetyl in Metalaxyl-M) or aromatic groups (e.g., phenylacetyl in Benalaxyl) .
Chlorine Absence :
- Unlike Alachlor and Thenylchlor, the target compound lacks a chlorine atom, which is associated with environmental persistence and toxicity in chloroacetamide herbicides. This omission may reduce ecological impact .
Stereochemical Considerations :
- While Metalaxyl-M is enantiomerically pure (D-alanine derivative), the target compound’s stereochemistry is unspecified. Enantiopure agrochemicals often exhibit higher efficacy, suggesting a need for chiral resolution in future studies .
Research Findings and Inferences
- Systemic Activity : The 2,6-dimethylphenyl group is linked to systemic translocation in plants, as seen in Metalaxyl-M and Benalaxyl. The target compound’s diamide structure may further enhance vascular mobility due to balanced lipophilicity from the morpholine group .
- Mode of Action: Morpholine derivatives often inhibit sterol biosynthesis in fungi (e.g., C14-demethylase). However, the diamide structure suggests a possible novel mechanism, distinct from phenylamide fungicides .
- Synthetic Feasibility : Synthesis routes may involve coupling 2,6-dimethylphenylamine with morpholinyl-cyclobutylmethyl ethanediamide precursors, analogous to methods for phthalimide derivatives (e.g., ), though optimized for diamide formation .
Biological Activity
N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Morpholin-4-yl group : Known for its role in enhancing biological activity through modulation of enzyme interactions.
- Cyclobutyl moiety : Provides structural rigidity which may affect binding affinity to biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing morpholine and substituted phenyl groups have been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : Many of these compounds are believed to intercalate with DNA or inhibit DNA-dependent enzymes, leading to apoptosis in cancer cells. The presence of amidine or similar functional groups enhances this interaction, promoting selective toxicity towards tumor cells while sparing normal cells .
Antimicrobial Activity
In addition to antitumor effects, the compound's structural analogs have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following points summarize key findings:
- Testing Methodology : Antibacterial efficacy was evaluated using broth microdilution methods as per CLSI guidelines.
- Results : Compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | A549 (lung cancer) | 2.12 | |
| Antitumor | HCC827 (lung cancer) | 5.13 | |
| Antimicrobial | Staphylococcus aureus | 4.0 | |
| Antimicrobial | Escherichia coli | 8.5 |
Case Study: In Vivo Efficacy
A notable study investigated the in vivo effects of structurally related morpholine derivatives on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may be effective for further development as an anticancer agent.
Q & A
Q. Key intermediates to characterize :
- Cyclobutyl-morpholine precursor : Validate via -NMR (δ 3.5–3.7 ppm for morpholine protons) and HRMS.
- Amide intermediate : Confirm using IR spectroscopy (C=O stretch at ~1650 cm) and X-ray crystallography (for stereochemical confirmation) .
Basic: Which analytical techniques are most effective for structural elucidation of this compound?
Answer:
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
- Spectroscopy :
- -/-NMR to identify substituents (e.g., 2,6-dimethylphenyl aromatic protons at δ 6.8–7.2 ppm).
- IR for functional groups (amide I/II bands at 1650/1550 cm).
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H].
Advanced: How can discrepancies between computational molecular geometry predictions and experimental crystallographic data be resolved?
Answer:
- Compare DFT-optimized structures (e.g., B3LYP/6-31G**) with X-ray data. Adjust torsional angles in simulations to match observed dihedral angles.
- Analyze crystal packing effects : Intermolecular forces (e.g., π-π stacking, hydrogen bonds) may distort geometry vs. gas-phase calculations .
- Use hybrid methods : Incorporate solvent effects (PCM model) or molecular dynamics (MD) to simulate crystal environments.
Advanced: What strategies improve the yield of the cyclobutyl-morpholine moiety during synthesis?
Answer:
- Optimize reaction conditions :
- Catalyst screening: Pd(PPh) for cross-coupling (see ).
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature: 80–100°C for cyclization steps.
- Protection/deprotection : Use Boc groups to prevent side reactions during morpholine ring formation.
- One-pot vs. stepwise : Evaluate trade-offs between yield and purity via HPLC monitoring .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for amides).
- Light sensitivity : Store in amber vials at -20°C under inert gas (N/Ar).
- Hydrolytic degradation : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis products under varying pH .
Advanced: How can molecular docking and MD simulations elucidate this compound’s interaction with biological targets?
Answer:
- Docking : Use AutoDock Vina to predict binding poses to enzymes (e.g., COX-2). Validate with experimental IC data.
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze hydrogen bonds (e.g., morpholine O with Arg120) and RMSD fluctuations.
- Free energy calculations : Apply MM-PBSA to estimate binding affinities .
Advanced: How should researchers address conflicting bioassay results in mechanistic studies?
Answer:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC/IC.
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay).
- Genetic knockdown : Use siRNA to silence putative targets and assess rescue effects .
Basic: What purification methods are optimal for isolating this compound from complex mixtures?
Answer:
- Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals.
- HPLC : Semi-preparative C18 column (MeCN:HO + 0.1% TFA) for chiral separation if stereoisomers form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
